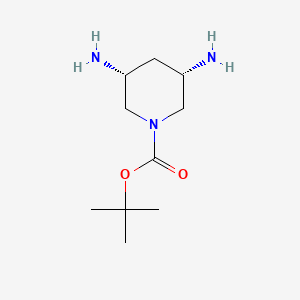

![molecular formula C24H26N4O3 B2482678 2-(6-苄基-4-氧代-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-3(4H)-基)-N-(4-甲氧基苄基)乙酰胺 CAS No. 1251670-06-0](/img/structure/B2482678.png)

2-(6-苄基-4-氧代-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-3(4H)-基)-N-(4-甲氧基苄基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

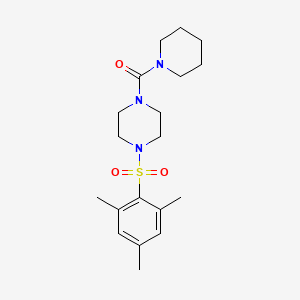

The compound belongs to a class of chemicals characterized by their pyrimidine derivations, often explored for their biological activities and chemical properties. Research on similar compounds reveals their potential in various applications, including their role in inhibiting biological receptors and in the synthesis of pharmaceutical products.

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions, starting from basic pyrimidine or pyridopyrimidinone structures. These processes may include the reaction of methylmercapto tetrahydropyrimidine with methoxybenzylamine to create compounds with significant biological activities (Genç, Yılmaz, Ilhan, & Karagoz, 2013). Additionally, benzyl N-acetylcarbamate potassium salts have been used as reagents in the synthesis of N-alkylacetamides and derivatives, demonstrating the versatility of pyrimidine compounds in synthetic chemistry (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

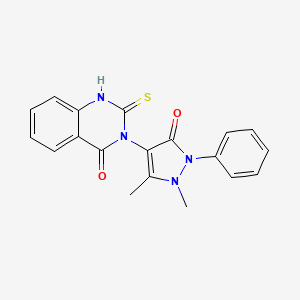

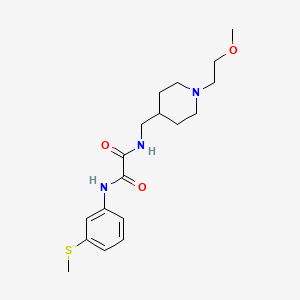

Molecular Structure Analysis

The molecular geometry and electronic structure of pyrimidine derivatives have been thoroughly investigated using techniques like density functional theory (DFT). These studies provide insights into the compounds' molecular conformations and electronic properties, crucial for understanding their chemical reactivity and interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Pyrimidine compounds exhibit a wide range of chemical reactivities, including the ability to undergo substitution reactions, form Schiff bases, and participate in the construction of heterocyclic compounds. Their chemical behavior is essential for the synthesis of new molecules with potential pharmacological applications (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. The crystal structures of acetamide derivatives, for instance, reveal intramolecular hydrogen bonding that stabilizes their folded conformations, shedding light on the compounds' physical state and solubility (Subasri et al., 2016).

科学研究应用

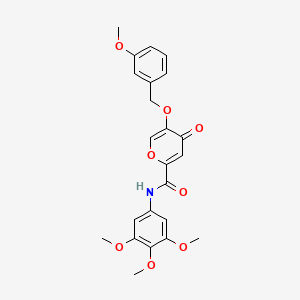

合成和生物活性

新化合物的合成:Abu‐Hashem等人(2020年)的研究专注于合成源自维斯纳金酮和赭林酮的新异环化合物,展示了镇痛和抗炎活性。尽管没有直接提及所讨论的化合物,但这项研究强调了合成和研究具有潜在治疗应用的新化合物的重要性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗癌和抗叶酸活性:Gangjee等人(2004年)讨论了合成非经典的2-氨基-4-氧代-6-取代噻吩[2,3-d]嘧啶作为胸腺嘧啶酸合酶的潜在抑制剂,这是DNA合成中的关键酶,表明了抗癌活性的潜力。这项研究强调了通过针对特定生物途径开发新的抗癌药物的持续努力 (Gangjee, Qiu, & Kisliuk, 2004)。

抗微生物活性:Hossan等人(2012年)合成了一系列与噻吩环融合的嘧啶酮和噁唑酮衍生物,表现出良好的抗菌和抗真菌活性。这项研究展示了探索新化合物以解决抗微生物耐药性问题的努力 (Hossan, Abu-Melha, Al-Omar, & Amr, 2012)。

结构和化学分析

- 晶体结构分析:Subasri等人(2017年)对N-(4-氯苯基)-2-[(4,6-二氨基嘧啶-2-基)硫基]乙酰胺进行了晶体结构分析,提供了类似化合物内分子构象和相互作用的见解。了解这类化合物的晶体结构对于药物设计和开发至关重要 (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017)。

药理活性

- 药理活性研究:Ghule,Deshmukh和Chaudhari(2013年)设计并合成了取代的1,2,3,6-四氢嘧啶-5-碳腈,以评估它们的抗癌和抗炎活性。这项研究突出了嘧啶衍生物在治疗各种疾病中的潜在药理益处 (Ghule, Deshmukh, & Chaudhari, 2013)。

作用机制

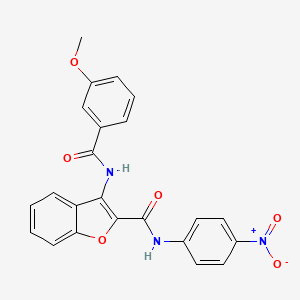

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a highly selective inhibitor of PI3Kδ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates . This inhibits the activation of downstream signaling pathways that are critical for the survival and proliferation of certain types of cells .

Biochemical Pathways

The inhibition of PI3Kδ disrupts several downstream pathways, including the Akt/mTOR and MAPK pathways . These pathways are involved in cell cycle progression, growth, and survival. By inhibiting these pathways, the compound can induce cell cycle arrest and apoptosis in cells that are dependent on PI3Kδ signaling .

Pharmacokinetics

The compound is described asorally available , suggesting that it can be absorbed through the gastrointestinal tract. The compound’s bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.

Result of Action

The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in cells that are dependent on PI3Kδ signaling . This can lead to the reduction of disease symptoms in conditions characterized by the overactivation of PI3Kδ, such as certain autoimmune diseases and malignancies .

属性

IUPAC Name |

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-31-20-9-7-18(8-10-20)13-25-23(29)16-28-17-26-22-11-12-27(15-21(22)24(28)30)14-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTRYEWJXHPLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)

![[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)

![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)

![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)